Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide

Overview

Description

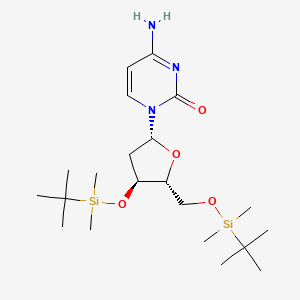

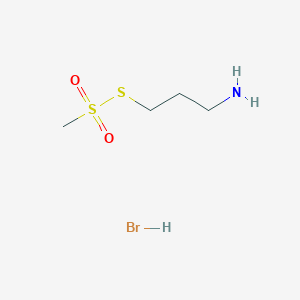

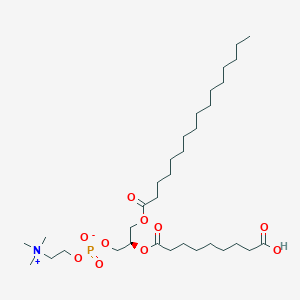

“Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide”, also known as “3-Aminopropyl Methanethiosulfonate Hydrobromide”, is a chemical compound with the molecular formula C4H12BrNO2S2 and a molecular weight of 250.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H12BrNO2S2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis

This compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored at 2-8°C under an inert atmosphere .Scientific Research Applications

Methane Utilization and Biotechnological Applications

Methanotrophs in Biotechnology : Research highlights the use of methanotrophs, bacteria capable of using methane as their sole carbon source, in various biotechnological applications. These applications include the production of single-cell protein, biopolymers, components for nanotechnology, soluble metabolites (e.g., methanol, formaldehyde), lipids for biodiesel, and vitamins. Methanotrophs represent a valuable resource for generating value from methane, demonstrating the potential for environmental and economic benefits while mitigating greenhouse gas emissions (Strong, Xie, & Clarke, 2015).

Chemical Transformations and Methane Conversion

Homogeneous Catalysis for Methane Conversion : Advances in the utilization of methane as a sustainable carbon resource through homogeneous catalysis have been documented. The conversion of methane to methanol and other chemicals presents significant challenges due to the strong CH bond in methane. Nonetheless, catalytic processes involving electrophilic CH bond activation, radical reactions, and CH oxidative additions to low valent transition metal complexes have been explored. This research underscores the complexity and potential of converting methane into valuable chemical products (Sakakura, 2010).

Microbial Methanogenesis and Environmental Impact

Microbial Methanogenesis : The role of microorganisms in methane production through anaerobic digestion of food waste has been reviewed. The balance of microbial communities, including the processes of hydrolysis, acidogenesis, acetogenesis, and methanogenesis, is crucial for efficient methane production. This research has implications for understanding the biochemistry of methanogenesis and enhancing biogas production technologies (Wang et al., 2018).

Analytical and Environmental Chemistry

Analysis of Sulfonate Esters : The control and analysis of sulfonate esters, including those related to sulfonic acids used in pharmaceutical R&D, have been reviewed. The development of analytical methodologies for trace determination and the challenges associated with setting appropriate limits for genotoxic impurities are discussed. This review provides insights into the analytical chemistry of sulfonate esters and their significance in the pharmaceutical industry (Elder, Teasdale, & Lipczynski, 2008).

Mechanism of Action

Target of Action

The primary targets of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide, also known as 3-Aminopropyl Methanethiosulfonate Hydrobromide, are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.

Mode of Action

This compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target proteins. It is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease .

Biochemical Pathways

The formation of mixed disulfides can affect various biochemical pathways. For instance, it can influence the function of the ACh receptor channel, the GABA receptor channel, and lactose permease . These channels and permeases are involved in critical biological processes such as neurotransmission and nutrient transport.

Pharmacokinetics

Its ability to bind to other proteins in the cell and its affinity for fatty acids suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the irreversible inhibition of certain proteins, modulated by its binding to other proteins in the cell and its affinity for fatty acids . This drug has anti-fungal and anti-inflammatory properties, which are due to its ability to inhibit fatty acid synthesis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . This indicates that this compound interacts with these proteins and potentially other biomolecules in the cell.

Cellular Effects

The cellular effects of this compound are not fully understood yet. Its ability to form mixed disulfides with thiols suggests that it could influence cell function by modifying the structure and function of proteins, including those involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with thiols to form mixed disulfides . This reaction can lead to changes in the structure and function of proteins, potentially affecting enzyme activity, protein-protein interactions, and gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Its interaction with thiols suggests that it could be involved in pathways that involve thiol-containing enzymes or cofactors .

Properties

IUPAC Name |

3-methylsulfonylsulfanylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVCHEKULNWKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657025 | |

| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92953-13-4 | |

| Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methanesulfonylsulfanyl)propan-1-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

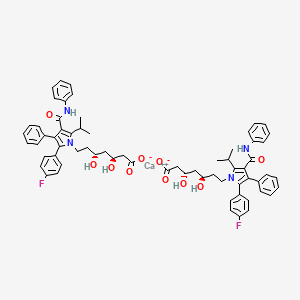

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)